molecular formula C9H7NO2 B1296880 2-(5-Isoxazolyl)phenol CAS No. 61348-47-8

2-(5-Isoxazolyl)phenol

Cat. No. B1296880
CAS RN: 61348-47-8
M. Wt: 161.16 g/mol
InChI Key: DBDXTIAEVFSDNN-UHFFFAOYSA-N
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Description

2-(5-Isoxazolyl)phenol, also known as 5-Isoxazolylphenol or 5-IP, is a phenol derivative with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of biochemical and physiological studies, as well as for laboratory experiments. The structure of 5-IP consists of a phenol group attached to an isoxazole ring. It has been used in a range of studies, including those involving DNA damage and repair, oxidative stress, and apoptosis.

Scientific Research Applications

Antifungal Activity

The synthesis of pyrazolo[1,5-a]pyrimidines derivatives, including isomers 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols, has shown significant antifungal abilities against various phytopathogenic fungi. These compounds, characterized by various spectroscopic methods, demonstrated good antifungal properties, particularly against Colletotrichum gloeosporioides (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Synthesis and Characterization

A new class of isoxazole derivatives, specifically 2-(3-aryl-4-methylisoxazol-5-yl)phenols, was synthesized through regioselective reactions. These compounds were characterized by spectroscopic methods and X-ray crystallography, indicating their potential in various scientific applications (Lokhande, Hasanzadeh, Khaledi, & Ali, 2013).

Antioxidant Properties

Research on bifunctional 2H-imidazole-derived phenolic compounds, which include derivatives of isoxazolylphenol, has revealed significant antioxidant properties. These compounds, exhibiting various structural and antioxidant properties, have been studied for their potential in inhibiting oxidative stress-associated destructive processes (Gerasimova et al., 2021).

Antitumor Activity

Isoxazolyl- and isothiazolylcarbamides, derived from accessible isoxazolyl carboxylic acids, demonstrated high antitumor activity. The synthesis and evaluation of these compounds indicate their potential to increase the effectiveness of cytostatic drugs used in medical practice (Potkin et al., 2014).

RNA Purification

The TRIzol method, involving phenol, is a significant technique for RNA purification. It's particularly useful in situations where cells or tissues are enriched for endogenous RNases. This method, involving solubilization and phase separation, allows for the isolation of RNA, DNA, and protein from a single sample (Rio, Ares, Hannon, & Nilsen, 2010).

Optical Properties

A study on isoxazole derivatives, including 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, investigated their geometric, charge transport, optoelectronic, and nonlinear optical properties. These findings are significant for applications in semiconducting materials and biological activities (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2016).

properties

IUPAC Name

2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDXTIAEVFSDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425715
Record name Phenol, 2-(5-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Isoxazolyl)phenol

CAS RN

61348-47-8
Record name Phenol, 2-(5-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Isoxazolyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
YH Oh, CH Lee, JS Choi, SK Kang - Bulletin of the Korean …, 2007 - koreascience.kr
Europium complexes exhibits sharp red emission bands due to its 4f electrons. Especially those coordinated by chelating oxygen ligands such as 月서 iketones show good 아아) ility in …
Number of citations: 4 koreascience.kr
H Yalazan, B Barut, S Yıldırım, CÖ Yalçın… - Journal of Molecular …, 2022 - Elsevier
The axially different isoxazolyl disubstituted silicon (IV) phthalocyanines were synthesized by reaction of SiPcCl 2 with 2-(5-isoxazolyl)-4-methylphenol or 4-chloro-2-(5-isoxazolyl)-5-…
Number of citations: 4 www.sciencedirect.com
Z Biyiklioglu, G Seyhan, BA Öztürmen, K Kolci… - Journal of …, 2023 - Elsevier
In this work, axially di-5-[6-(benzyloxy)-2H-1,3-benzoxazin-3(4H)-yl]pentanoxy and 5-[6-(hexyloxy)-2H-1,3-benzoxazin-3(4H)-yl]pentanoxy substituted silicon phthalocyanines were …
Number of citations: 0 www.sciencedirect.com
YJ Rao, A Srinivas - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
A simple and highly efficient method for the regioselective synthesis of isoxazolyl‐1,4‐disubstituted‐1,2,3‐triazoles 6a, 6b, 6c, 6d, 6e, 6f, 6g, 6h, 6i, 6j, 6k, 6l in good to excellent yields …
Number of citations: 11 onlinelibrary.wiley.com
AT Tran, NP West, WJ Britton, RJ Payne - ChemMedChem, 2012 - Wiley Online Library
A library of novel Mycobacterium tuberculosis type II dehydroquinase (DHQase) inhibitors were discovered through the use of a fragment elaboration approach. Putative active site …
Y Li, T Wu, X Deng, D Tian, C Ma, X Wang, Y Li… - LWT, 2023 - Elsevier
To improve the product quality in the development and processing of γ-aminobutyric acid (GABA) white tea. In this study, HS-GC-MS and relative odor activity value were employed to …
Number of citations: 8 www.sciencedirect.com
M Sharifahmadian, T Arya, B Bessette… - The FEBS …, 2017 - Wiley Online Library
Secretion systems are protein complexes essential for bacterial virulence and potential targets for antivirulence drugs. In the intracellular pathogen Brucella suis, a type IV secretion …
Number of citations: 9 febs.onlinelibrary.wiley.com
M Sharifahmadian - 2017 - papyrus.bib.umontreal.ca
Secretion is the passage of macromolecules across cellular membranes. In bacteria, secretion is essential for virulence and survival. Gram-negative bacteria use specialized envelope-…
Number of citations: 0 papyrus.bib.umontreal.ca
U Daubotei - Pharmacognosy Journal, 2021
Number of citations: 1

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